N-[(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
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Overview
Description
N-[(2E,5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that features a unique combination of indole, thiazolidine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves multi-step organic reactions. One common route includes the condensation of 2-fluorobenzylamine with indole-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2E,5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E,5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidine ring may also play a role in the compound’s biological activity by interacting with different biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N-[(2E,5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group, indole ring, and thiazolidine ring in a single molecule provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H16FN3O2S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H16FN3O2S/c1-13(26)23-21-24-20(27)19(28-21)10-15-12-25(18-9-5-3-7-16(15)18)11-14-6-2-4-8-17(14)22/h2-10,12H,11H2,1H3,(H,23,24,26,27)/b19-10- |
InChI Key |
BLEAAZQWBTWUAV-GRSHGNNSSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)S1 |
Origin of Product |
United States |
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